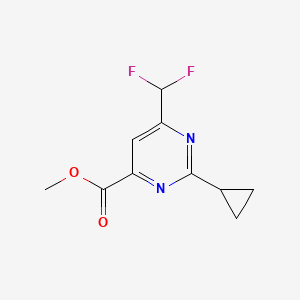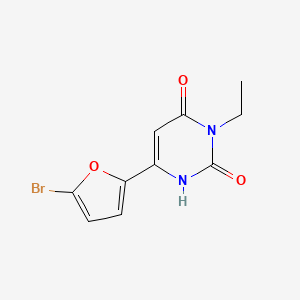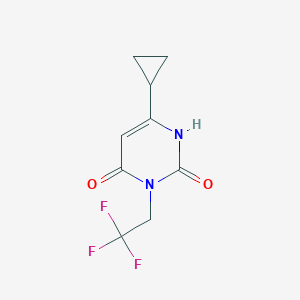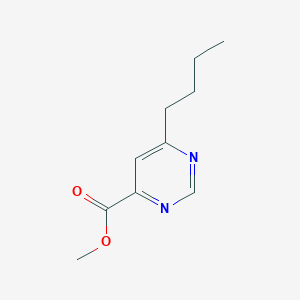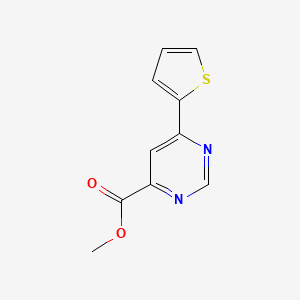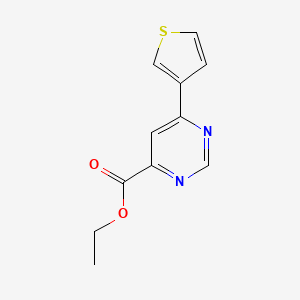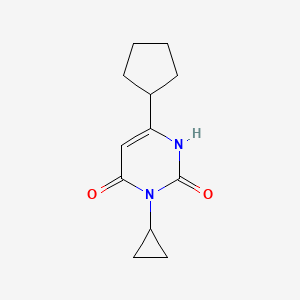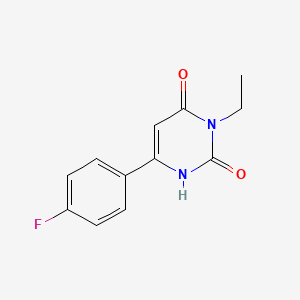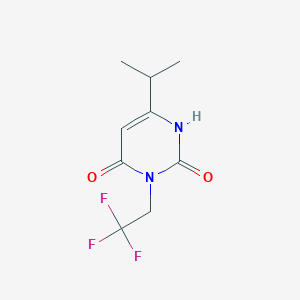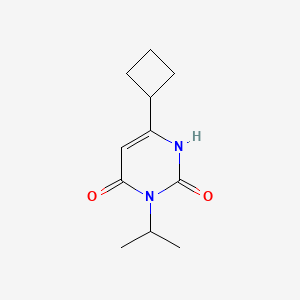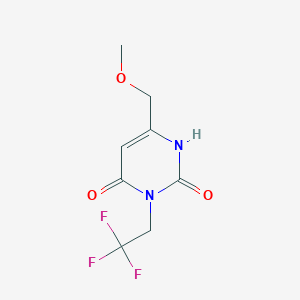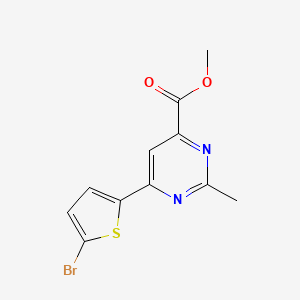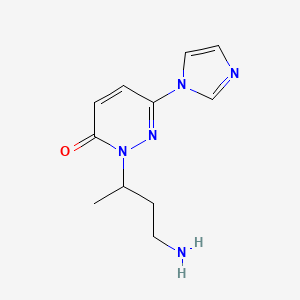
2-(4-aminobutan-2-yl)-6-(1H-imidazol-1-yl)-2,3-dihydropyridazin-3-one
Vue d'ensemble
Description
2-(4-aminobutan-2-yl)-6-(1H-imidazol-1-yl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C11H15N5O and its molecular weight is 233.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Therapeutic Potential in Metabolic Diseases
- Imidazole Propionate and Metabolic Diseases : A study highlighted imidazole propionate, a microbially produced histidine-derived metabolite, found at higher concentrations in subjects with type 2 diabetes compared to those without. This compound is suggested to impair glucose tolerance by affecting insulin signaling pathways, pointing to a potential role in the pathogenesis of type 2 diabetes and indicating the broader implications of imidazole derivatives in metabolic diseases (Koh et al., 2018).
Impact on Cellular and Molecular Mechanisms
- Imidazole Derivatives and DNA Synthesis : One of the studies investigated the DNA synthesis inhibitory effects of imidazole derivatives, highlighting their potential in cancer research and treatment. Although not directly related to the specified compound, this study underscores the importance of imidazole derivatives in understanding cellular resistance mechanisms and enhancing antitumor effects (Yap et al., 1979).
Diagnostic and Research Tools
- Radioligands for Brain Imaging : Imidazole derivatives have been explored as potential radioligands for positron emission tomography (PET) imaging, contributing to our understanding of brain functions and disorders. A study on [11C]HMS011, an imidazole derivative, assessed its suitability as a PET ligand for AMPA receptors, highlighting the utility of such compounds in neuroscience research (Takahata et al., 2017).
Antifungal and Antimicrobial Applications
- Antimycotic Activity : Research on sertaconazole, an imidazole derivative, demonstrated its efficacy in treating Pityriasis versicolor and cutaneous dermatophytosis. These studies showcase the antifungal properties of imidazole derivatives and their potential in developing new antimycotic treatments (Nasarre et al., 1992), (Pedragosa et al., 1992).
Immune System Interactions
- Effects on Immunity : A study evaluated the impact of imidazole-4-carboxamide on the immune system in patients with malignant melanoma, indicating that certain imidazole derivatives may have immunomodulatory effects, which could be relevant in cancer treatment and immunotherapy (Bruckner et al., 1974).
Propriétés
IUPAC Name |
2-(4-aminobutan-2-yl)-6-imidazol-1-ylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O/c1-9(4-5-12)16-11(17)3-2-10(14-16)15-7-6-13-8-15/h2-3,6-9H,4-5,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQUXHAIWKDWRLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)N1C(=O)C=CC(=N1)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


